Technical Guide: The Chemical Structure and Application of Ac-Lys(Ac)-OH
Technical Guide: The Chemical Structure and Application of Ac-Lys(Ac)-OH
[1]
Executive Summary
Ac-Lys(Ac)-OH (
This specific chemical architecture renders the molecule zwitterion-neutral at the amino termini, isolating the carboxylic acid as the primary ionizable group.[1] In drug discovery, it serves as a critical low-molecular-weight mimetic for acetylated histone tails, utilized extensively in the structural characterization of Bromodomains (BRDs) —the "readers" of the epigenetic code.
Part 1: Molecular Architecture & Physicochemical Properties[1]
Chemical Identity
At its core, Ac-Lys(Ac)-OH is L-lysine modified to eliminate the basicity of its nitrogen centers.[1] This modification mimics the charge neutralization that occurs during post-translational histone acetylation.[1]
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IUPAC Name: (2S)-2,6-diacetamidohexanoic acid[1]
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Common Name:
-acetyl- -acetyl-L-lysine[1][2] -
CAS Registry Number: 499-86-5[1]
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Molecular Formula:
[1]
Structural Decomposition
The molecule consists of three distinct functional zones, each serving a specific role in biochemical assays:
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The
-Acetamido Group: Mimics the peptide backbone context of a lysine residue within a protein chain.[1] -
The
-Acetamido Group: The critical "warhead" that binds to the hydrophobic asparagine-anchored pocket of Bromodomains.[1] -
The Carboxyl Group: Remains free, providing solubility and a handle for potential conjugation or immobilization.[1]
Caption: Structural decomposition of Ac-Lys(Ac)-OH highlighting the functional roles of its moieties.
Physicochemical Data Table
The following data is essential for calculating stoichiometry in binding assays.
| Property | Value | Notes |
| Molecular Weight | 230.26 g/mol | Monoisotopic mass: 230.13 Da |
| Solubility (Water) | Miscible | High solubility due to polar amide/acid groups.[1] |
| Solubility (Organic) | DMSO, DMF, 80% Acetic Acid | Soluble in polar aprotic solvents.[1] |
| pKa (COOH) | ~3.6 | The only ionizable proton in physiological pH range.[1] |
| LogP | -1.9 | Highly hydrophilic; does not cross membranes passively.[1] |
| Melting Point | 256–258 °C (dec.)[1][3] | Decomposes upon melting.[1] |
Part 2: Biological Significance & Applications[1][4][5][6]
The Epigenetic "Reader" Mimetic
The primary utility of Ac-Lys(Ac)-OH in drug development is its ability to competitively inhibit Bromodomain (BRD) interactions.[1] Bromodomains (e.g., BRD4, CREBBP) are protein modules that recognize acetylated lysine residues on histone tails (e.g., H3K27ac, H4K16ac).[1]
Ac-Lys(Ac)-OH acts as a minimal pharmacophore .[1] It occupies the acetyl-lysine binding pocket of the BRD, displacing the native histone peptide.[1] This makes it an invaluable control standard in:
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AlphaScreen / TR-FRET Assays: Used to define the "100% Inhibition" baseline or as a low-affinity competitor to validate assay windows.[1]
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X-Ray Crystallography: Co-crystallized with BRDs to map the hydrogen bonding network between the acetyl oxygen and the conserved Asparagine residue in the BRD pocket.[1]
Metabolomics & Amidase Activity
Endogenously, Ac-Lys(Ac)-OH is a metabolite.[1] It is not typically a substrate for Histone Deacetylases (HDACs), which require a longer peptide scaffold.[1] Instead, it is processed by specific enzymes like Aminoacylase I (ACY1) .[1] Accumulation of acetylated amino acids in urine can serve as a biomarker for aminoacylase deficiency.[1]
Caption: Mechanism of Action: Ac-Lys(Ac)-OH competes with histones for the Bromodomain binding pocket.[1]
Part 3: Experimental Protocols
Protocol: Preparation of High-Purity Stock Solutions
Context: For biophysical assays (ITC, SPR, Crystallography), the purity and pH of the ligand solution are critical to prevent experimental artifacts.[1]
Reagents:
Step-by-Step Methodology:
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Mass Calculation: Calculate the mass required for a 100 mM stock.
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Example: To prepare 1 mL of 100 mM stock, weigh 23.03 mg of Ac-Lys(Ac)-OH.[1]
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Solvent Choice:
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pH Adjustment (Critical Step):
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Filtration: Pass the solution through a 0.22 µm filter to remove any particulate matter that could nucleate crystals or clog microfluidic channels.[1]
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Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetyl groups.
Protocol: Quality Control via HPLC
Context: Verify the integrity of the stock solution, specifically checking for deacetylation (breakdown into
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1]
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Mobile Phase A: Water + 0.1% TFA.[1]
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Mobile Phase B: Acetonitrile + 0.1% TFA.
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Gradient: 0% B to 10% B over 15 minutes. (Note: Ac-Lys(Ac)-OH is very polar and elutes early; a shallow gradient is required for retention).[1]
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Detection: UV at 210 nm (Amide bond absorption).[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7019608, Ac-Lys(Ac)-OH. Retrieved January 28, 2026 from [Link]
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Filippakopoulos, P., et al. (2012). Histone Recognition and Large-Scale Structural Analysis of the Human Bromodomain Family.[1] Cell. This landmark paper defines the acetyl-lysine binding pocket mechanism.[1] [Link][1]
